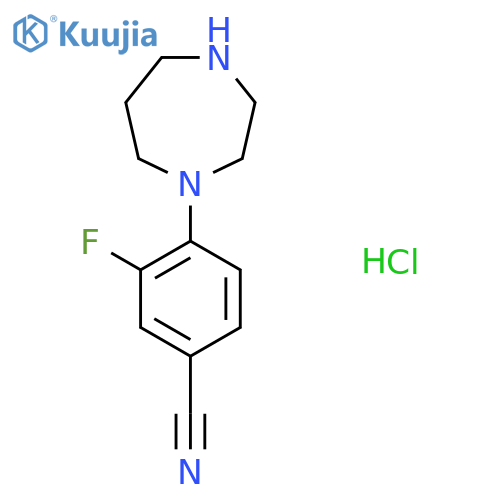

Cas no 2416229-38-2 (4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride)

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride

- Z4430531421

- 4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride

-

- MDL: MFCD32668629

- インチ: 1S/C12H14FN3.ClH/c13-11-8-10(9-14)2-3-12(11)16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7H2;1H

- InChIKey: IXRUOBCFDQYDNR-UHFFFAOYSA-N

- SMILES: Cl.FC1C=C(C#N)C=CC=1N1CCNCCC1

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 1

- 複雑さ: 273

- トポロジー分子極性表面積: 39.1

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26667936-0.05g |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride |

2416229-38-2 | 95.0% | 0.05g |

$97.0 | 2025-02-20 | |

| Enamine | EN300-26667936-0.5g |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride |

2416229-38-2 | 95.0% | 0.5g |

$391.0 | 2025-02-20 | |

| Enamine | EN300-26667936-1.0g |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride |

2416229-38-2 | 95.0% | 1.0g |

$513.0 | 2025-02-20 | |

| Enamine | EN300-26667936-0.1g |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride |

2416229-38-2 | 95.0% | 0.1g |

$144.0 | 2025-02-20 | |

| 1PlusChem | 1P028XDQ-500mg |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrilehydrochloride |

2416229-38-2 | 95% | 500mg |

$546.00 | 2024-05-22 | |

| 1PlusChem | 1P028XDQ-100mg |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrilehydrochloride |

2416229-38-2 | 95% | 100mg |

$233.00 | 2024-05-22 | |

| 1PlusChem | 1P028XDQ-2.5g |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrilehydrochloride |

2416229-38-2 | 95% | 2.5g |

$1308.00 | 2024-05-22 | |

| Aaron | AR028XM2-10g |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrilehydrochloride |

2416229-38-2 | 95% | 10g |

$3063.00 | 2023-12-15 | |

| Aaron | AR028XM2-500mg |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrilehydrochloride |

2416229-38-2 | 95% | 500mg |

$563.00 | 2025-02-17 | |

| Enamine | EN300-26667936-1g |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride |

2416229-38-2 | 95% | 1g |

$513.0 | 2023-09-12 |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride 関連文献

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochlorideに関する追加情報

4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile Hydrochloride: A Comprehensive Overview

The compound 4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride, identified by the CAS number 2416229-38-2, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique structural properties and promising pharmacological profiles. The benzonitrile moiety, combined with the 1,4-diazepane ring system and the fluorine substituent, contributes to its distinctive reactivity and selectivity in chemical reactions.

Recent studies have highlighted the importance of benzonitrile derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents. The hydrochloride salt form of this compound is particularly advantageous for enhancing solubility and stability, making it more amenable for use in pharmaceutical formulations. Researchers have explored its potential as a building block for constructing bioactive molecules, leveraging its ability to undergo various transformations such as nucleophilic substitutions and coupling reactions.

The 1,4-diazepane ring system is a key feature of this compound, offering a rigid and versatile framework for further functionalization. This structure has been shown to exhibit interesting electronic properties, which can be exploited in the design of sensors, catalysts, and advanced materials. Additionally, the presence of the fluorine atom at the meta position introduces electron-withdrawing effects that can modulate the reactivity of the molecule in diverse chemical environments.

In terms of synthesis, 4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact. These developments underscore its growing importance in both academic research and industrial applications.

From an applications perspective, this compound has shown promise in several areas. In materials science, it has been investigated as a precursor for constructing advanced polymers and hybrid materials with tailored properties. In pharmaceutical research, its role as an intermediate in drug discovery has been increasingly recognized, particularly in the development of agents targeting specific biological pathways.

Furthermore, computational studies have provided valuable insights into the electronic structure and reactivity of 4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride. Quantum mechanical calculations have revealed its potential as a ligand in metal complexes, offering new avenues for catalysis and sensing applications. These findings align with current trends in green chemistry and sustainable chemical processes.

In conclusion, 4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride (CAS No: 2416229-38-2) stands out as a versatile and intriguing chemical entity with a wide range of potential applications. Its unique structure, combined with recent advances in synthesis and application techniques, positions it as a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both scientific innovation and industrial progress.

2416229-38-2 (4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride) Related Products

- 2229285-93-0(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 94443-88-6(bacopaside X)

- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)

- 1058184-84-1(2-methoxy-4,5-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)

- 1307307-55-6(tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)

- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)

- 312590-61-7(2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene)

- 302807-18-7(N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}-2-(4-methoxyphenoxy)propanamide)

- 1556498-23-7(4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid)

- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)